

Application Notes: PNU-120596 Solubility and Handling in DMSO

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Compound of Interest		
Compound Name:	PNU-120596	
Cat. No.:	B1678922	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed information and protocols regarding the solubility, preparation, and application of **PNU-120596**, a positive allosteric modulator of the α 7 nicotinic acetylcholine receptor (nAChR), using Dimethyl Sulfoxide (DMSO) as a solvent.

Product Information

- Compound Name: PNU-120596
- IUPAC Name: 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea[1]
- Mechanism of Action: PNU-120596 is a potent and selective Type II positive allosteric modulator (PAM) of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR).[2][3][4] It enhances receptor function by increasing the potency of agonists like acetylcholine, primarily by destabilizing the receptor's desensitized state and prolonging the channel open time.[5][6]
 [7]
- Biological Activity: It exhibits an EC₅₀ of 216 nM for the α 7 nAChR and shows no significant activity at α 4 β 2, α 3 β 4, and α 9 α 10 nAChR subtypes.[1][8]

Solubility Data in DMSO

PNU-120596 exhibits high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions for in vitro and in vivo studies.



Parameter	Value	Source
Maximum Concentration (Molarity)	100 mM	[1][8]
Maximum Concentration (Mass/Volume)	50 mg/mL (approx. 160.4 mM)	[9]
Additional Notes	Use of sonication may be required to achieve higher concentrations. It is critical to use anhydrous, newly opened DMSO, as the compound's solubility can be significantly impacted by absorbed water.	[9]

Experimental Protocols Protocol for Preparing a 100 mM PNU-120596 Stock Solution in DMSO

This protocol details the steps to prepare a highly concentrated stock solution for subsequent dilution in aqueous buffers or cell culture media.

Materials:

- PNU-120596 powder (M.Wt: 311.72 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- · Microcentrifuge tubes or amber glass vials
- Vortex mixer
- Sonicator bath (optional, but recommended)
- Calibrated analytical balance and precision pipettes

Procedure:

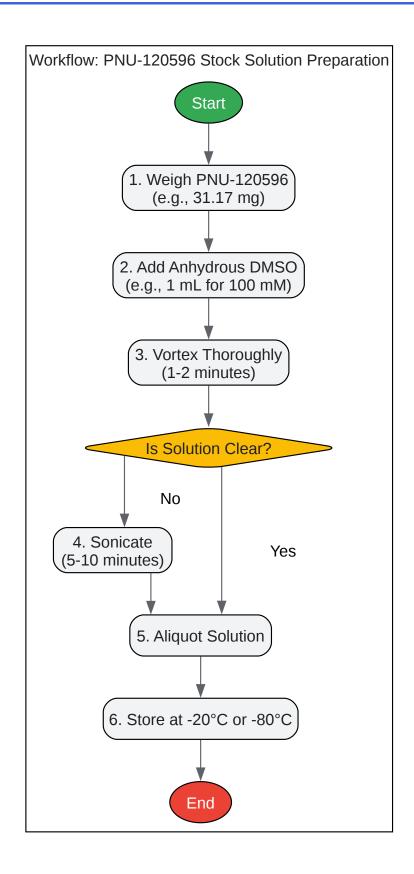
Methodological & Application





- Pre-weigh Vial: Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.
- Weigh PNU-120596: Carefully weigh a precise amount of PNU-120596 powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 31.17 mg.
- Add DMSO: Using a precision pipette, add the calculated volume of anhydrous DMSO to the vial containing the PNU-120596 powder. To prepare a 100 mM solution with 31.17 mg of powder, add 1 mL of DMSO.
- Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
- Sonication (If Necessary): If the compound does not fully dissolve, place the vial in a sonicator water bath for 5-10 minutes until the solution is clear and free of particulates.[9]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[9]





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Workflow for preparing a PNU-120596 stock solution in DMSO.



General Protocol for α7 nAChR Activation Assay in Cell Culture

This protocol provides a general workflow for using the **PNU-120596**/DMSO stock solution in a typical cell-based functional assay, such as a calcium flux measurement.

Procedure:

- Cell Plating: Plate cells expressing α7 nAChRs (e.g., SH-EP1 cells) in a suitable format (e.g., 96-well plate) and allow them to adhere and grow to the desired confluency.
- Prepare Working Solutions:
 - Thaw the PNU-120596 DMSO stock solution.
 - Prepare an intermediate dilution of the stock solution in your assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
 - From the intermediate dilution, prepare the final desired concentrations of PNU-120596.
 The final DMSO concentration in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.
- Compound Incubation: Add the PNU-120596 working solutions to the appropriate wells.
 Incubate for the desired period as determined by experimental optimization.
- Agonist Stimulation: Add an α 7 nAChR agonist (e.g., acetylcholine or choline) to the wells to stimulate the receptor.
- Signal Detection: Measure the cellular response (e.g., fluorescence change from a calcium indicator dye) using a plate reader or other appropriate instrumentation.
- Data Analysis: Analyze the data to determine the effect of PNU-120596 on the agonistinduced response, typically by calculating EC₅₀ or E_{max} values.

Mechanism of Action and Signaling Pathway

PNU-120596 acts as a Type II PAM at the α 7 nAChR. Unlike an agonist, it does not directly open the ion channel.[3] Instead, it binds to an allosteric site on the receptor. This binding event





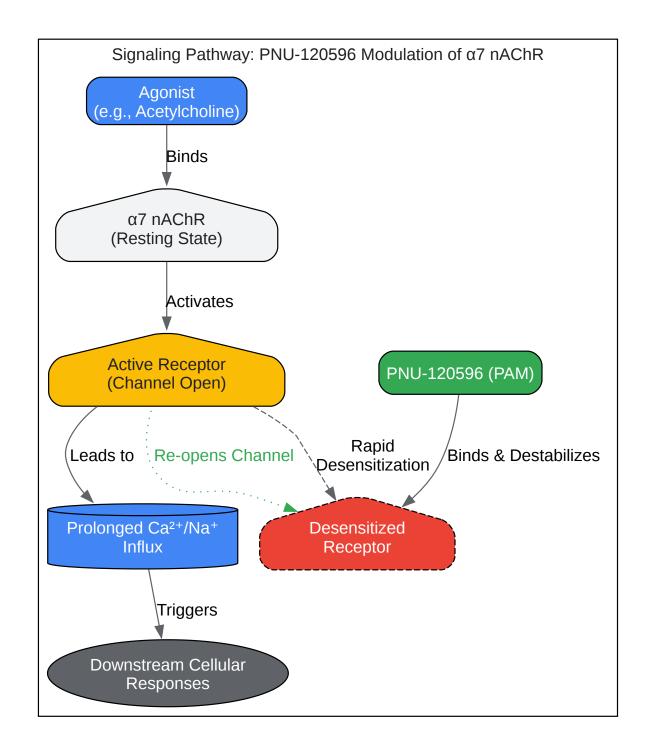


has two major consequences:

- Stabilization of the Open State: It dramatically slows the receptor's desensitization process, which normally curtails ion flow rapidly after agonist binding.[5][10]
- Prolonged Channel Opening: It significantly increases the mean open time of the channel, allowing for a much greater influx of cations (primarily Ca²⁺ and Na⁺) in response to an agonist.[3][6][7]

The resulting enhanced and prolonged Ca²⁺ signal can then trigger various downstream intracellular signaling cascades, influencing neuronal excitability, neurotransmitter release, and gene expression.[7][11]





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PNU-120596 mechanism as a positive allosteric modulator (PAM).



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